1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone
Overview
Description
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C12H15ClO3 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preparation of Benzofuran Systems : It is useful in preparing various benzofuran systems and their derivatives (Kwiecień & Baumann, 1998).
Chemical Research Applications : The synthesis and structure of similar compounds suggest potential use in chemical research (Klemm & Weakley, 2000).
Synthesis of Derivatives : 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups can be synthesized for various applications (Kwiecień & Szychowska, 2006).
Enantioselective Reactions : Chiral N,N′-dioxide-FeSO4 7H 2 O complexes catalyze enantioselective oxa-Michael addition reactions involving similar compounds (Chang et al., 2008).
Preparation of Chromenones and Heterocycles : It assists in the preparation of chromenones, N,O- and N,N-heterocycles (Moskvina, Shilin, & Khilya, 2015).
Pharmaceutical Analysis : High-performance liquid chromatography methods were developed for analyzing new antiallergenic agents and their active acidic metabolites (Greene et al., 1990).
Discovery of New Compounds : It is related to new compounds found in the stem bark of Lamprothamnus zanguebaricus (Khan, Rutaihwa, & Mhehe, 2003).
Antimicrobial Activity : Synthesized compounds from it have shown antimicrobial activity (Nagamani et al., 2018).
Environmental Chemistry : Its derivatives are involved in aquatic chlorination reactions of common UV filters in sunscreens (Kalister et al., 2016).
Structural Analysis : Its derivatives have been characterized for their crystalline structures (Xiao-xue, 2011).
Properties
IUPAC Name |
1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVSSYQKVBALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428521 | |
Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58113-30-7 | |
Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58113-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chloropropoxy)-3-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-CHLOROPROPOXY)-3-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M768QMU9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone in Iloperidone synthesis?
A: this compound serves as a crucial starting material in the synthesis of Iloperidone. [, , ] It reacts with 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride through an N-alkylation reaction, ultimately forming the final Iloperidone molecule. [, ]
Q2: How does the choice of solvent and catalyst affect the synthesis of Iloperidone using this compound?
A: Research indicates that the use of a water and heptane mixture as a solvent, along with tetrabutylammonium bromide as a phase transfer catalyst, significantly improves the yield and purity of Iloperidone. [] This approach optimizes the interaction between this compound and 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride during the N-alkylation reaction. Conversely, using acetonitrile as a solvent and potassium carbonate as an acid trapping agent also yields Iloperidone, highlighting the impact of different reaction conditions. []
Q3: Are there analytical methods available to assess the purity of this compound and Iloperidone during synthesis?
A: High-Performance Reverse Phase Liquid Chromatography (RP-HPLC) has been successfully employed to evaluate the purity of both this compound and Iloperidone. [] This method allows for the detection and quantification of impurities, ensuring the quality and efficacy of the final drug product.
Q4: Have alternative synthetic routes for Iloperidone been explored that utilize different starting materials?
A: Yes, research demonstrates an alternative synthesis pathway for Iloperidone starting with 1,3-difluorobenzene and 1-(4-hydroxy-3-methoxyphenyl)ethanone. [] This method utilizes a stereoselective approach involving the intermediate (Z)-4-(2,4-difluorobenzoyl)piperidine oxime, showcasing the potential for diverse synthetic strategies.
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